molecular formula C16H16N2OS B2945256 N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090344-50-5

N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2945256
CAS RN: 1090344-50-5
M. Wt: 284.38
InChI Key: SOWVGBAZUQORJU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes. The purpose of

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the inhibition of this compound activity. This compound is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cell proliferation, survival, and apoptosis. Inhibition of this compound activity has been shown to induce apoptosis in cancer cells and reduce the accumulation of beta-amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's disease properties, this compound has been shown to have anti-inflammatory and neuroprotective effects. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is its specificity for this compound inhibition. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compound in various cellular processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Additionally, further research is needed to elucidate the precise mechanisms underlying the anti-cancer, anti-Alzheimer's disease, and anti-diabetic effects of this compound. Finally, the potential use of this compound as a therapeutic agent in other diseases, such as Parkinson's disease and Huntington's disease, should be explored.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide involves the reaction of 2-bromo-3-methylpyridine with 2,3-dihydro-1H-inden-1-one in the presence of a base. The resulting intermediate is then treated with methylsulfonyl chloride to obtain the final product. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the activity of glycogen synthase kinase-3 (this compound), which is involved in the regulation of cell proliferation and survival. Inhibition of this compound activity has been shown to induce apoptosis (programmed cell death) in cancer cells, making this compound a potential anti-cancer agent.
Another potential application of this compound is in the treatment of Alzheimer's disease. Studies have shown that inhibition of this compound activity can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-20-16-13(7-4-10-17-16)15(19)18-14-9-8-11-5-2-3-6-12(11)14/h2-7,10,14H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWVGBAZUQORJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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